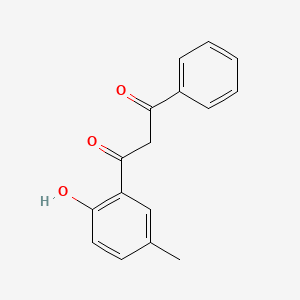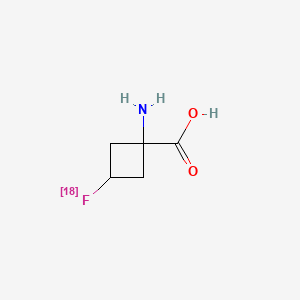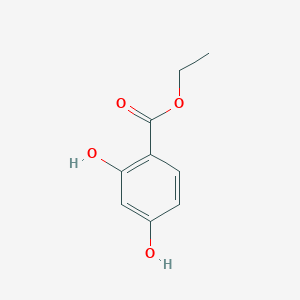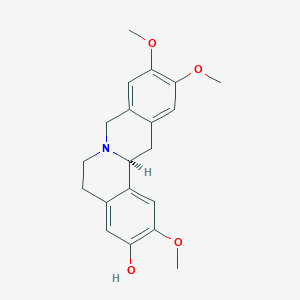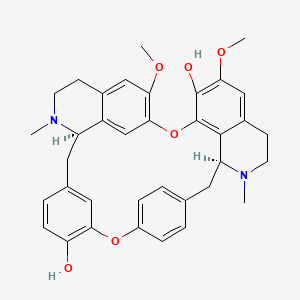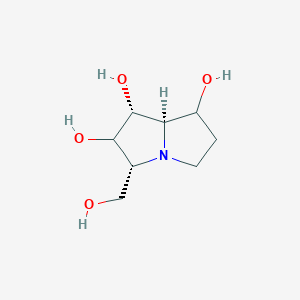
4-苯基查尔酮氧化物
描述
4-Phenylchalcone oxide is a potent and selective inhibitor of microsomal and cytosolic epoxide hydrolase . It inhibits epoxide hydrolysis of epoxyeicosatrienoic acids . It is a white to off-white solid .
Synthesis Analysis
Chalcones, including 4-Phenylchalcone oxide, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Molecular Structure Analysis
The molecular formula of 4-Phenylchalcone oxide is C21H16O2 . It has a molecular weight of 300.4 g/mol .Chemical Reactions Analysis
Chalcones are known to possess good antioxidant properties, and structure-activity relationship studies have been effective in designing molecules with better antioxidant profiles . The chemistry of chalcones is still an attraction among the organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Physical And Chemical Properties Analysis
4-Phenylchalcone oxide is a white to off-white solid . It is soluble in DMSO . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .科学研究应用
抑制和酶相互作用研究
环氧化酶和谷胱甘肽S-转移酶的抑制:已对4-苯基查尔酮氧化物及其衍生物在小鼠和大鼠肝组织中对细胞质环氧化酶、微粒体环氧化酶和谷胱甘肽S-转移酶的抑制效果进行了研究。这些化合物表现出选择性抑制特性,在抑制细胞质环氧化酶方面比母体4'-苯基查尔酮氧化物更具潜力(Miyamoto, Silva, & Hammock, 1987)。
微粒体环氧化酶的选择性抑制:已确定4-苯基查尔酮氧化物和4'-苯基查尔酮氧化物为微粒体反式-苯乙烯氧化物水解酶的有效抑制剂,显示出与其他环氧化酶不同的抑制特性。这些化合物被发现不影响苯并[a]芘4,5-氧化物水解酶,表明具有选择性的抑制作用(Guenthner, 1986)。
光物理学和光化学
- 相关化合物的光物理学:对(2,4,6-三甲基苯甲酰)二苯基氧化磷和双(2,6-二甲氧基苯甲酰)-2,4,4-三甲基戊基氧化磷等化合物的研究为类似结构的光物理学提供了见解,包括α-裂解过程和单重态和三重态状态的表征。这些研究有助于理解查尔酮氧化物的光化学和光物理学(Jockusch et al., 1997)。
抗氧化和生物活性研究
- 类黄酮和查尔酮的抗氧化研究:对各种类黄酮和查尔酮的研究,包括对羟基查尔酮的研究,突显了这些化合物的潜在抗氧化性质。这包括对氧化过程和潜在生物合成途径的调查,有助于更广泛地了解与4-苯基查尔酮氧化物相关的化合物的抗氧化性质(Pelter, Bradshaw, & Warren, 1971)。
神经保护和微胶质细胞激活
- 心脏骤停后的神经保护作用:一项研究表明,使用4-苯基查尔酮氧化物等化合物抑制可溶性环氧化酶,在心脏骤停/心肺复苏后,诱导激活的微胶质细胞呈神经保护表型,并改善神经元存活。这表明4-苯基查尔酮氧化物在与缺血性脑损伤相关的医疗治疗中具有潜在应用(Wang et al., 2013)。
属性
IUPAC Name |
phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMKDUZFGWJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002648 | |
| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylchalcone oxide | |
CAS RN |
82389-34-2 | |
| Record name | 4-Phenylchalcone oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






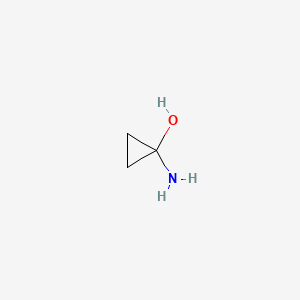
![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)
